molecular formula C14H15NO B2526604 1-(4-Cyclopropyl-2,3-dihydroindol-1-yl)prop-2-en-1-one CAS No. 2190142-00-6

1-(4-Cyclopropyl-2,3-dihydroindol-1-yl)prop-2-en-1-one

Cat. No. B2526604
CAS RN: 2190142-00-6
M. Wt: 213.28
InChI Key: KEMZADHMOZYQLN-UHFFFAOYSA-N
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Description

1-(4-Cyclopropyl-2,3-dihydroindol-1-yl)prop-2-en-1-one, also known as CP-544326, is a novel selective serotonin reuptake inhibitor (SSRI) that has been extensively studied for its potential therapeutic applications. It has a unique chemical structure that distinguishes it from other SSRIs, which makes it a promising candidate for further research.

Future Directions

: B. N. Anantha Kumar, M. Ramegowda, M. B. Nandaprakash, H. Somashekarappa & R. Somashekar. “Physical properties of prop-2-en-1-one based single crystals using molecular mechanics.” SN Applied Sciences, 2(1097), 2020. Link : Ozdemir et al. “Indole-based chalcone derivatives reported as COX-1 and COX-2 inhibitor.” FJPS, 2020. Link : Abdel-gawad et al. “1,3-Thiazole and 1,2,4-triazolo[3,4-b]1,3,4-thiadia-zine containing indole nucleus derivatives.” FJPS, 2020. Link

properties

IUPAC Name

1-(4-cyclopropyl-2,3-dihydroindol-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-2-14(16)15-9-8-12-11(10-6-7-10)4-3-5-13(12)15/h2-5,10H,1,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMZADHMOZYQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC2=C(C=CC=C21)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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